molecular formula C9H14O2 B14372405 1-(Prop-2-yn-1-yl)cyclohexane-1,2-diol CAS No. 90473-74-8

1-(Prop-2-yn-1-yl)cyclohexane-1,2-diol

Cat. No.: B14372405
CAS No.: 90473-74-8
M. Wt: 154.21 g/mol
InChI Key: DGDPYPIIFGHYSM-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)cyclohexane-1,2-diol is an organic compound characterized by a cyclohexane ring substituted with a prop-2-yn-1-yl group and two hydroxyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-yn-1-yl)cyclohexane-1,2-diol typically involves the alkylation of cyclohexane derivatives with propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydride in an inert atmosphere to prevent unwanted side reactions . The reaction conditions often include the use of solvents like tetrahydrofuran or toluene to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)cyclohexane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives with varying substituents.

Scientific Research Applications

1-(Prop-2-yn-1-yl)cyclohexane-1,2-diol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)cyclohexane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The prop-2-yn-1-yl group can participate in π-π interactions or act as a reactive site for further chemical modifications .

Comparison with Similar Compounds

Uniqueness: 1-(Prop-2-yn-1-yl)cyclohexane-1,2-diol is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and potential for diverse applications. Its dual hydroxyl groups also make it a versatile intermediate in organic synthesis.

Properties

CAS No.

90473-74-8

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-prop-2-ynylcyclohexane-1,2-diol

InChI

InChI=1S/C9H14O2/c1-2-6-9(11)7-4-3-5-8(9)10/h1,8,10-11H,3-7H2

InChI Key

DGDPYPIIFGHYSM-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CCCCC1O)O

Origin of Product

United States

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